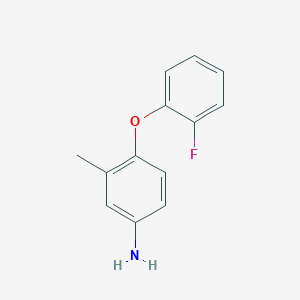

4-(2-Fluorophenoxy)-3-methylaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Fluorophenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives. It features a fluorophenoxy group attached to the aniline ring, which imparts unique chemical and physical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-3-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluorophenol with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

化学反应分析

Types of Reactions

4-(2-Fluorophenoxy)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Nitro and sulfonic acid derivatives.

科学研究应用

4-(2-Fluorophenoxy)-3-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals

作用机制

The mechanism of action of 4-(2-Fluorophenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

相似化合物的比较

Similar Compounds

4-(2-Fluorophenoxy)quinoline: Known for its kinase inhibitory activity.

2-Substituted-4-(2-fluorophenoxy)pyridine: Exhibits potent inhibitory effects on kinase receptors.

N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide: Potential c-Met kinase inhibitor .

Uniqueness

4-(2-Fluorophenoxy)-3-methylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.

生物活性

4-(2-Fluorophenoxy)-3-methylaniline, a compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol, has garnered attention in various fields of biological and medicinal research due to its unique structural properties and biological activities. This article explores the compound’s biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fluorophenoxy group, which is known to impart specific electronic and steric properties that influence its reactivity and interaction with biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .

Target Interactions

This compound has been shown to interact with various biological targets, most notably c-Met kinase, a receptor tyrosine kinase involved in critical cellular processes such as growth, survival, and migration. The compound inhibits the enzymatic activity of c-Met by binding to its active site, thereby disrupting downstream signaling pathways associated with cancer proliferation.

Biochemical Pathways

The compound may interfere with fatty acid biosynthesis by analogy to similar compounds like cyhalofop-butyl, which inhibit acetyl-coenzyme A carboxylase (ACCase). This inhibition could lead to reduced growth in target organisms by disrupting essential metabolic pathways.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This activity is primarily mediated through the inhibition of the c-Met kinase pathway, leading to decreased cell viability and proliferation rates.

Dose-Dependent Effects

The biological effects of this compound are dose-dependent. Lower concentrations typically exhibit therapeutic effects with minimal toxicity, while higher doses may lead to adverse effects. This relationship highlights the importance of optimizing dosing regimens in therapeutic applications.

Research Applications

This compound has several potential applications across various fields:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : The compound is investigated for its potential as a biochemical probe due to its interactions with specific enzymes and receptors.

- Medicine : Research is ongoing into its therapeutic properties, particularly its anti-cancer and anti-inflammatory activities.

- Industry : It is utilized in developing advanced materials and as an intermediate in pharmaceutical production.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-(2-Fluorophenoxy)quinoline | Kinase inhibitory activity | Related structure with similar properties |

| 2-Substituted-4-(2-fluorophenoxy)pyridine | Potent inhibitory effects on kinase receptors | Potentially shares mechanisms |

| N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide | Potential c-Met kinase inhibitor | Structural similarity enhances potency |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models. For instance:

- In one study, the compound demonstrated a significant reduction in tumor growth in xenograft models when administered at specific dosages over a defined period. The results indicated a greater than 65% reduction in tumor size compared to controls .

- Another investigation revealed that the compound's stability under standard laboratory conditions allows it to maintain efficacy over time, making it suitable for prolonged therapeutic applications.

常见问题

Q. What are the key synthetic routes for 4-(2-Fluorophenoxy)-3-methylaniline, and how do reaction conditions influence yield?

Basic

The synthesis typically involves nucleophilic aromatic substitution between 2-fluorophenol derivatives and 3-methylaniline. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO facilitates the reaction under reflux (80–120°C). Purification via column chromatography or recrystallization yields the product . Critical parameters include:

- Solvent choice : DMF enhances reactivity but may require higher temperatures.

- Stoichiometry : Excess 2-fluorophenol improves displacement efficiency.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) can accelerate reactions in biphasic systems .

Q. How is this compound characterized, and what analytical methods validate its purity?

Basic

Characterization relies on:

- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., aromatic proton splitting from the fluorine atom) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~235 g/mol) .

- Melting point : Literature-reported ranges (e.g., 90–92°C under vacuum) cross-check sample purity .

- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity .

Q. What are the steric and electronic effects of the 3-methyl group on reactivity and biological activity?

Advanced

The 3-methyl group:

- Steric effects : Hinders rotational freedom, stabilizing specific conformations that enhance binding to enzyme active sites (e.g., kinase inhibitors) .

- Electronic effects : Electron-donating methyl group increases electron density on the aniline ring, influencing nucleophilic substitution rates in downstream derivatization .

Comparative studies with non-methylated analogs show improved metabolic stability and target affinity in kinase inhibition assays .

Q. What computational strategies predict the biological targets of this compound?

Advanced

- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with kinases (e.g., c-Met, VEGFR-2) by aligning the compound’s fluorophenoxy group in hydrophobic pockets .

- QSAR modeling : Regression analyses correlate substituent positions (e.g., methyl, fluorine) with IC₅₀ values from kinase inhibition datasets .

- MD simulations : Assess binding stability over 100-ns trajectories, highlighting hydrogen bonds between the aniline NH and kinase ATP-binding residues .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized assays : Use cell-free kinase inhibition assays (e.g., ADP-Glo™) to minimize cellular context effects .

- Batch analysis : Compare HPLC and LC-MS profiles of active vs. inactive batches to identify confounding impurities .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to distinguish consistent trends from outliers .

Q. What methodologies optimize regioselective functionalization of this compound?

Advanced

- Directed ortho-metalation : Use LDA or TMPLi to deprotonate the aniline NH, enabling selective bromination or nitration at the ortho position .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the fluorophenoxy ring while preserving the methylaniline core .

- Protection/deprotection : Boc-protection of the amine prevents unwanted side reactions during electrophilic substitutions .

Q. How does the compound’s logP value influence its pharmacokinetic properties in preclinical studies?

Advanced

- LogP calculation : Predicted logP ~2.8 (via ChemDraw) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

- In vivo correlation : Higher logP correlates with increased brain penetration in rodent models but may reduce renal clearance .

- Optimization : Introduce polar groups (e.g., sulfonamides) to lower logP for improved solubility in parenteral formulations .

Q. What are the thermal degradation pathways of this compound under storage conditions?

Advanced

- TGA/DSC analysis : Degradation onset at ~200°C involves cleavage of the ether bond, releasing 2-fluorophenol and 3-methylaniline .

- Stabilization : Storage under inert atmosphere (N₂) at 4°C minimizes oxidation. Antioxidants (e.g., BHT) prevent radical-mediated degradation .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Advanced

- CYP inhibition assays : The fluorophenoxy group inhibits CYP3A4 (IC₅₀ ~15 µM), necessitating structural tweaks to reduce drug-drug interaction risks .

- Metabolite ID : LC-MS/MS identifies hydroxylated metabolites at the methyl group, prompting deuterium substitution to block metabolic hotspots .

Q. What are the challenges in scaling up synthesis, and how can continuous flow reactors address them?

Advanced

- Batch limitations : Exothermic reactions in large batches risk thermal runaway.

- Flow solutions : Microreactors with precise temperature control improve safety and yield (e.g., 85% conversion in 10-minute residence time vs. 65% in batch) .

- In-line analytics : PAT tools (e.g., FTIR) monitor intermediate formation for real-time optimization .

属性

IUPAC Name |

4-(2-fluorophenoxy)-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPHNMQIXNXQFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。